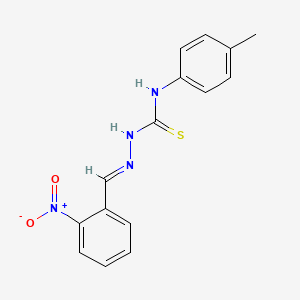![molecular formula C28H29N3O9 B11542148 2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate](/img/structure/B11542148.png)
2-Methoxy-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 3-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil es un compuesto orgánico complejo conocido por su estructura única y aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por sus múltiples grupos metoxi y un grupo formamida, que contribuyen a sus propiedades químicas distintivas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil generalmente involucra múltiples pasos, incluida la formación de compuestos intermedios. El proceso a menudo comienza con la preparación de 3,4,5-trimetoxi fenilamina, que luego reacciona con ácido fórmico para formar el derivado formamida. Este intermedio se hace reaccionar adicionalmente con anhídrido acético para introducir el grupo acetamida. El paso final implica la condensación de este intermedio con 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil bajo condiciones de reacción específicas, como temperatura y pH controlados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores automatizados y el control preciso de las condiciones de reacción garantizan un alto rendimiento y pureza. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil se somete a diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes fuertes, lo que lleva a la formación de las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos metoxi, lo que lleva a la formación de diferentes derivados.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.
Sustitución: Metilato de sodio u otros nucleófilos en solventes apróticos polares.
Productos Mayores
Los productos principales formados a partir de estas reacciones incluyen quinonas, aminas y diversos derivados sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles efectos terapéuticos y como un compuesto principal en el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los múltiples grupos funcionales del compuesto le permiten formar enlaces de hidrógeno y otras interacciones con estos objetivos, lo que lleva a la modulación de su actividad. Las vías exactas involucradas dependen de la aplicación específica y el objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Conocido por su uso en la síntesis de diversos compuestos orgánicos.
Acetilacetona: Utilizado en química de coordinación y como precursor para otras reacciones químicas.
Diceteno: Utilizado en la producción de derivados del ácido acetoacético.
Unicidad
El 3-Metoxi benzoato de 2-metoxi-4-[(E)-({2-[(3,4,5-trimetoxi fenil)formamida]acetamida}imino)metil]fenil es único debido a su estructura compleja, que incluye múltiples grupos metoxi y formamida
Propiedades
Fórmula molecular |
C28H29N3O9 |
|---|---|
Peso molecular |
551.5 g/mol |
Nombre IUPAC |
[2-methoxy-4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3-methoxybenzoate |
InChI |
InChI=1S/C28H29N3O9/c1-35-20-8-6-7-18(12-20)28(34)40-21-10-9-17(11-22(21)36-2)15-30-31-25(32)16-29-27(33)19-13-23(37-3)26(39-5)24(14-19)38-4/h6-15H,16H2,1-5H3,(H,29,33)(H,31,32)/b30-15+ |
Clave InChI |
WXDFIZQLGPEPKE-FJEPWZHXSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(E)-(5-bromothiophen-2-yl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11542068.png)
![2-[(2,4,5,7-tetranitro-9H-fluoren-9-ylidene)methyl]phenol](/img/structure/B11542080.png)
![methanediylbis-2-{(E)-[(2-methylphenyl)imino]methyl}benzene-4,1-diyl dibenzoate](/img/structure/B11542089.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(5-chloro-2-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11542095.png)
![4-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11542098.png)
![2-bromo-4-chloro-6-[(E)-{[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542102.png)
![1-[4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B11542110.png)
![1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea](/img/structure/B11542116.png)
![methyl 4-{[(E)-{4-[(4-fluorobenzyl)oxy]phenyl}methylidene]amino}benzoate](/img/structure/B11542130.png)
![(4Z)-2-(4-tert-butylphenyl)-4-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11542133.png)
![2,4-diiodo-6-[(E)-{[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11542134.png)
![N'-[(E)-(2-Fluorophenyl)methylidene]acetohydrazide](/img/structure/B11542138.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542145.png)
